Product packaging for [UL-13C6gal]Lactose(Cat. No.:)

[UL-13C6gal]Lactose

Cat. No.: B13842568
M. Wt: 348.25 g/mol
InChI Key: GUBGYTABKSRVRQ-HTJNEDDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[UL-13C6gal]Lactose, also known as 4-O-β-D-[UL-13C6]galactopyranosyl-D-glucose monohydrate, is a high-purity, stable isotope-labeled form of lactose where all six carbon atoms in the galactose moiety are uniformly replaced with Carbon-13 (13C). This isotopic enrichment makes it an essential tool in various advanced research applications. With a molecular formula of ^13C6C6H22O11·H2O and a molecular weight of 366.27 g/mol , it serves as a critical standard and precursor in scientific investigations. A primary application of this compound is in the research and development of pharmaceutical dosage forms, where it is investigated for its role in creating casing for novel oral drug delivery systems, including dissolving and long-lasting pellets . Furthermore, it is widely utilized as an analytical standard in High-Performance Liquid Chromatography (HPLC) for method development and quantification, ensuring accuracy and reliability in analytical data . Beyond its direct applications, the properties of lactose are of significant interest in food science. The enzyme β-galactosidase hydrolyzes lactose into glucose and galactose, a process crucial for producing lactose-free products for the lactose-intolerant population and for treating dairy whey . This enzyme can also catalyze the transgalactosylation of lactose to produce galacto-oligosaccharides (GOS), which are recognized as prebiotics . In its unlabeled form, lactose is a widely used excipient in the pharmaceutical industry, functioning as a cost-effective, biocompatible, and low-hygroscopicity filler or diluent in tablets and capsules . This compound is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed specifications, certificates of analysis, and pricing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B13842568 [UL-13C6gal]Lactose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i1+1,3+1,5+1,6+1,9+1,12+1

InChI Key

GUBGYTABKSRVRQ-HTJNEDDFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O[13C@H]2[13C@@H]([13C@H]([13C@H]([13C@H](O2)[13CH2]O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Using Isotopically Labeled Precursors

The chemical synthesis route typically starts with uniformly ^13C-labeled galactose (^13C_6-galactose), which is commercially available or synthesized via fermentation using ^13C-labeled substrates. This labeled galactose is chemically coupled to glucose to form lactose.

  • Step 1: Procurement or Synthesis of ^13C6-Galactose
    ^13C6-Galactose is produced by microbial fermentation or chemical synthesis using ^13C-labeled carbon sources such as ^13C-glucose or ^13C-methanol.

  • Step 2: Glycosylation Reaction
    The labeled galactose is enzymatically or chemically linked to glucose through a β-1,4-glycosidic bond to form [UL-13C6gal]Lactose. This step requires precise control of reaction conditions to achieve regio- and stereospecificity.

  • Step 3: Purification
    The crude product is purified by chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve >95% purity, as confirmed by HPLC analysis.

Enzymatic Synthesis via β-Galactosidase

An alternative and more selective method uses enzymatic hydrolysis and synthesis:

This method benefits from high specificity and mild reaction conditions, preserving isotopic integrity.

Purification and Quality Control

  • Purity Assessment
    Purity is assessed by HPLC, with typical purity levels exceeding 95%. This ensures the compound is suitable for analytical standards.

  • Isotopic Enrichment Verification
    Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirm the uniform ^13C labeling of the galactose moiety.

  • Storage Conditions
    The compound is stored at +4°C to maintain stability and prevent degradation.

Analytical Data and Comparative Summary

Parameter Details
Molecular Formula C6^13C6H22O11
Molecular Weight 348.25 g/mol
Purity >95% (HPLC)
Isotopic Labeling Uniform ^13C labeling on galactose unit
Preparation Methods Chemical synthesis, enzymatic synthesis
Storage Temperature +4°C
Typical Applications Pharmaceutical analytical standards, metabolic tracing

Research Findings and Notes on Preparation

  • The enzymatic method using β-galactosidase is highly selective and avoids side reactions common in chemical synthesis, making it preferable for producing isotopically labeled lactose with high isotopic purity.

  • Chemical synthesis requires careful control of glycosylation steps to avoid unwanted isomers and ensure the β-1,4 linkage characteristic of lactose.

  • The use of stable isotope-labeled sugars like this compound is critical in metabolic studies, including lactose digestion and absorption research, where precise quantification is necessary.

  • Commercially, this compound is produced on a made-to-order basis, with restrictions on handling and shipping due to its specialized nature and potential regulatory controls.

Chemical Reactions Analysis

Types of Reactions

[UL-13C6gal]Lactose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include lactobionic acid (from oxidation), lactitol (from reduction), and various substituted lactose derivatives (from substitution reactions) .

Scientific Research Applications

[UL-13C6gal]Lactose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [UL-13C6gal]Lactose involves its incorporation into metabolic pathways where it acts as a tracer. The Carbon-13 isotopes allow for detailed tracking of the compound through various biochemical processes. This enables researchers to study the molecular targets and pathways involved in lactose metabolism and related processes .

Comparison with Similar Compounds

Structural and Isotopic Variants of Lactose

Compound Structure Isotopic Labeling Key Applications Research Findings
[UL-13C6gal]Lactose Galactose (¹³C₆) + Glucose Uniform ¹³C on galactose Metabolic flux analysis, proteomics Tracks galactose-specific uptake in microbial cross-feeding
[UL-13C6glc]Lactose Glucose (¹³C₆) + Galactose Uniform ¹³C on glucose Glucose metabolism studies Differentiates glucose vs. galactose utilization in co-cultures
β-Lactose (Unlabeled) Galactose + Glucose No isotopic labeling Food additive, pharmaceutical excipient Non-hazardous per OSHA; LD₅₀ >10,000 mg/kg (rat)

Key Differences :

  • Isotopic Specificity : this compound and [UL-13C6glc]Lactose are distinguished by the labeled moiety, enabling targeted studies of galactose or glucose metabolism .
  • Analytical Utility : Labeled variants are essential for mass spectrometry-based quantification, whereas unlabeled β-lactose is used in industrial applications .

Lactulose (Galactose-Fructose Disaccharide)

Property Lactulose This compound
Structure Galactose + Fructose Galactose (¹³C₆) + Glucose
Function Osmotic laxative, prebiotic Metabolic tracer
Health Considerations Contains residual lactose/galactose; caution in diabetes No known contraindications for isotopic use

Research Insights :

Galactose and Glucose Monomers

Compound Role in this compound Distinguishing Feature
Galactose ¹³C-labeled moiety Critical for tracing galactose assimilation pathways
Glucose Unlabeled moiety Serves as a control in comparative studies

Functional Contrast :

  • In this compound, only galactose contributes to ¹³C enrichment in downstream metabolites, whereas glucose remains a non-tracer component .

Research and Practical Implications

  • Microbial Cross-Feeding : Studies using this compound revealed that Saccharomyces cerevisiae preferentially consumes glucose, leaving galactose for bacterial partners like Lactobacillus .
  • Analytical Precision : Labeled lactose standards reduce interference from natural isotopic abundance, improving detection limits in chromatographic assays .

Q & A

Q. How is [UL-13C6gal]Lactose utilized as a stable isotope tracer in metabolic flux analysis?

this compound, uniformly labeled with ¹³C on the galactose moiety, is employed to track carbon flux in metabolic pathways. Researchers incorporate it into cell cultures or in vitro systems, then analyze ¹³C incorporation into downstream metabolites using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). Key considerations include:

  • Natural abundance correction : Account for background ¹³C levels using unlabeled controls.
  • Quantitative modeling : Apply isotopomer spectral analysis (ISA) to interpret labeling patterns .
  • Validation : Cross-validate results with complementary methods like enzyme activity assays to ensure pathway accuracy .

Q. What role does lactose play in stabilizing lyophilized formulations, and how does this compound enhance such studies?

Lactose acts as a cryoprotectant by forming hydrogen bonds with proteins or small molecules, inhibiting aggregation during freeze-drying. In this compound studies, isotopic labeling enables precise tracking of lactose-drug interactions via techniques like water vapor sorption and powder X-ray diffraction (PXRD). For example:

  • Mechanistic insights : Use PXRD to confirm amorphous/crystalline transitions and Karl Fischer titration to quantify residual water, which impacts stability .
  • Concentration optimization : Studies show ≥10% (wt/wt) lactose inhibits recrystallization, improving shelf life .

Q. How is this compound applied as an internal standard in analytical chemistry?

As a labeled standard, it enhances quantification accuracy in liquid chromatography-mass spectrometry (LC-MS) by correcting for matrix effects and ionization variability. Methodological steps include:

  • Calibration curves : Spiking samples with known concentrations of this compound to establish linear response ranges.
  • Data normalization : Use isotope dilution mass spectrometry (IDMS) to minimize instrument drift .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between lactose-containing formulations and other excipients?

Conflicting stability outcomes (e.g., lactose vs. mannitol) often arise from differences in residual water content and crystallization behavior. To address this:

  • Multi-technique validation : Combine water vapor sorption (to measure hygroscopicity) with accelerated stability testing (40°C/75% RH for 3 months) .
  • Statistical design : Use factorial experiments to isolate variables (e.g., excipient concentration, storage conditions) and apply ANOVA to identify significant factors .

Q. What experimental design considerations are critical for studying enzyme kinetics using this compound?

When investigating β-galactosidase activity or lactose analogs:

  • Substrate specificity : Compare kinetic parameters (Km, Vmax) of labeled vs. unlabeled lactose to assess isotopic effects.
  • Competitive inhibition assays : Use structural analogs (e.g., ONPG, IPTG) to validate binding interactions .
  • Data reproducibility : Replicate experiments under controlled pH and temperature, and report standard deviations to ensure robustness .

Q. How can isotopic interference be minimized in ¹³C metabolic tracing studies with this compound?

Challenges include spectral overlap in NMR and natural ¹³C abundance noise in MS. Mitigation strategies:

  • High-resolution MS : Employ orbitrap or time-of-flight (TOF) detectors to distinguish ¹³C6-galactose from background signals.
  • Computational correction : Use software tools (e.g., IsoCor) to adjust for isotopic impurity and natural abundance .

Q. What statistical methods are recommended for analyzing isotopic enrichment data from this compound experiments?

Advanced approaches include:

  • Principal component analysis (PCA) : Identify clusters in metabolic flux data.
  • Bayesian modeling : Quantify uncertainty in isotopomer distribution.
  • Error propagation : Calculate confidence intervals for enrichment ratios using Monte Carlo simulations .

Methodological Resources

  • Data Presentation : Use scatter plots with error bars for isotopic enrichment trends and heatmaps for flux distributions .
  • Literature Synthesis : Systematically review primary literature using tools like SciFinder or PubMed, prioritizing studies with factorial designs or multi-omics integration .
  • Replication Protocols : Document lyophilization parameters (e.g., ramp rate, vacuum pressure) and MS instrument settings to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.